molecular formula C9H8N4OS B8624685 N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide

N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide

Cat. No.: B8624685
M. Wt: 220.25 g/mol
InChI Key: ZZJMXELPMGQPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiadiazole rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an inhibitor of specific enzymes and as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(4-aminophenyl)-1,2,3-Thiadiazole-4-carboxamide can be compared with other similar compounds, such as:

    5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds also feature a thiadiazole ring and exhibit similar biological activities.

    2-(4-aminophenyl)benzothiazole derivatives: These compounds have a benzothiazole ring and are known for their antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

N-(4-aminophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H8N4OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,10H2,(H,11,14)

InChI Key

ZZJMXELPMGQPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CSN=N2

Origin of Product

United States

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